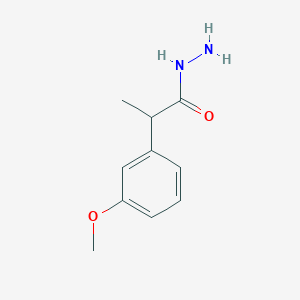

2-(3-Methoxyphenyl)propanehydrazide

Beschreibung

Eigenschaften

Molekularformel |

C10H14N2O2 |

|---|---|

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

2-(3-methoxyphenyl)propanehydrazide |

InChI |

InChI=1S/C10H14N2O2/c1-7(10(13)12-11)8-4-3-5-9(6-8)14-2/h3-7H,11H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

VNVCEQPDXPTJPZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC(=CC=C1)OC)C(=O)NN |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 2-(3-Methoxyphenyl)propanehydrazide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)propanehydrazide, a compound of interest for researchers, scientists, and professionals in drug development. Due to the compound's novelty and the limited availability of published data, this document outlines a robust, proposed synthetic pathway, predicts its structural and spectroscopic characteristics, and discusses its potential therapeutic applications based on the established bioactivity of related chemical scaffolds.

Chemical Identity and Structure

The exact chemical structure of 2-(3-Methoxyphenyl)propanehydrazide has been determined through systematic nomenclature and is presented below. As of the writing of this guide, a unique CAS number has not been assigned, underscoring its novelty.

| Identifier | Value |

| IUPAC Name | 2-(3-methoxyphenyl)propanehydrazide |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Canonical SMILES | COC1=CC=CC(=C1)C(C)C(=O)NN |

| InChI | InChI=1S/C10H14N2O2/c1-7(8(13)12-11)9-5-3-4-6-10(9)14-2/h3-7H,11H2,1-2H3,(H,12,13) |

| InChIKey | (Predicted) |

Proposed Synthesis Protocol

The synthesis of 2-(3-Methoxyphenyl)propanehydrazide can be efficiently achieved through a two-step process commencing with the commercially available precursor, 2-(3-methoxyphenyl)propanoic acid.[1][2][3][4] The methodology involves an initial esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester. This approach is well-documented for the preparation of various hydrazides.[5][6][7]

Synthetic Workflow

The proposed synthetic pathway is illustrated below. The initial esterification is a standard acid-catalyzed reaction, while the subsequent hydrazinolysis is a nucleophilic acyl substitution.

Caption: Proposed two-step synthesis of 2-(3-Methoxyphenyl)propanehydrazide.

Step-by-Step Experimental Protocol

Step 1: Esterification of 2-(3-Methoxyphenyl)propanoic Acid

-

To a solution of 2-(3-methoxyphenyl)propanoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-(3-methoxyphenyl)propanoate as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Hydrazinolysis of Methyl 2-(3-methoxyphenyl)propanoate

-

Dissolve the crude methyl 2-(3-methoxyphenyl)propanoate (1.0 eq) in ethanol (10 volumes).

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.[8]

-

After completion, cool the mixture to room temperature and reduce the solvent volume by approximately half under reduced pressure.

-

Pour the concentrated solution into cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-(3-Methoxyphenyl)propanehydrazide.

Structural and Spectroscopic Characterization (Predicted)

As no experimental spectroscopic data for 2-(3-Methoxyphenyl)propanehydrazide is currently available in the literature, the following data has been predicted using established spectroscopic principles and computational tools to aid in its identification and characterization.[9][10][11][12]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H |

| ~6.80-6.90 | m | 3H | Ar-H |

| ~4.00 | br s | 2H | -NH₂ |

| ~3.80 | s | 3H | -OCH₃ |

| ~3.50 | q | 1H | -CH- |

| ~1.40 | d | 3H | -CH₃ |

| ~7.50 | br s | 1H | -NH- |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O |

| ~159.5 | Ar-C-OCH₃ |

| ~142.0 | Ar-C |

| ~129.5 | Ar-CH |

| ~119.0 | Ar-CH |

| ~113.0 | Ar-CH |

| ~112.5 | Ar-CH |

| ~55.0 | -OCH₃ |

| ~45.0 | -CH- |

| ~18.0 | -CH₃ |

Potential Applications and Future Directions

Hydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities.[13][14][15][16] The structural motif of an arylpropane moiety is also present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two pharmacophores in 2-(3-Methoxyphenyl)propanehydrazide suggests several potential therapeutic applications.

Biological Activities of Related Compounds

-

Anti-inflammatory and Analgesic: Many arylpropanoic acid derivatives are potent anti-inflammatory agents. The introduction of the hydrazide group may modulate this activity and introduce novel pharmacological properties.[16]

-

Antimicrobial and Antifungal: Hydrazide-hydrazone derivatives have demonstrated significant antimicrobial and antifungal activities.[13][17]

-

Antitumor: A number of hydrazide derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[18]

The logical progression for future research on 2-(3-Methoxyphenyl)propanehydrazide is depicted in the workflow below.

Caption: Future research workflow for 2-(3-Methoxyphenyl)propanehydrazide.

Conclusion

This technical guide provides a foundational understanding of 2-(3-Methoxyphenyl)propanehydrazide, a novel compound with potential for further investigation. The proposed synthesis is robust and relies on well-established chemical transformations. The predicted spectroscopic data will be invaluable for its future identification and characterization. Based on the known biological activities of related compounds, 2-(3-Methoxyphenyl)propanehydrazide represents a promising scaffold for the development of new therapeutic agents. Further research, beginning with its synthesis and biological screening, is highly encouraged.

References

-

2-(3-Methoxyphenyl)Propanoic Acid | 3146-60-9 | C10H12O3 | Appchem. (n.d.). Retrieved April 3, 2026, from [Link]

-

CAS 3146-60-9 | 2-(3-Methoxyphenyl)propanoic acid | MFCD11036874. (n.d.). Retrieved April 3, 2026, from [Link]

-

2-(3-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 351742 - PubChem. (n.d.). Retrieved April 3, 2026, from [Link]

-

2-Methoxy-3-phenylpropanoic acid | C10H12O3 | CID 10130222 - PubChem. (n.d.). Retrieved April 3, 2026, from [Link]

- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017, January 30). Hygeia Journal for Drugs and Medicines.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

-

Propanoic acid, 2,2-dimethyl-, hydrazide - Organic Syntheses Procedure. (n.d.). Retrieved April 3, 2026, from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved April 3, 2026, from [Link]

-

Hydrazides with biological activity. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]

- The synthesis and antiproliferative activities of new arylidene-hydrazinyl-thiazole derivatives. (2014, December 1).

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24).

- A review exploring biological activities of hydrazones. (n.d.).

- Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. (2022, March 31). International Journal of Pharmaceutical and Life Sciences.

- US3787482A - Method of synthesizing hydrazine compounds carboxylic acids - Google Patents. (n.d.).

-

(PDF) 2-(3-Methoxyphenyl)acetohydrazide - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]

-

What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? | ResearchGate. (2015, August 13). Retrieved April 3, 2026, from [Link]

- Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (n.d.).

- Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.).

-

13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0187180) - NP-MRD. (n.d.). Retrieved April 3, 2026, from [Link]

-

Predict 1H proton NMR spectra - NMRdb.org. (n.d.). Retrieved April 3, 2026, from [Link]

-

Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR - YouTube. (2022, August 7). Retrieved April 3, 2026, from [Link]

-

Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid Under the supervisor. (n.d.). Retrieved April 3, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. appchemical.com [appchemical.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 2-(3-methoxyphenyl)propanoic acid | 3146-60-9 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. US3787482A - Method of synthesizing hydrazine compounds carboxylic acids - Google Patents [patents.google.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Visualizer loader [nmrdb.org]

- 12. youtube.com [youtube.com]

- 13. hygeiajournal.com [hygeiajournal.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The synthesis and antiproliferative activities of new arylidene-hydrazinyl-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(3-Methoxyphenyl)propanehydrazide

Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry and drug development, acyl hydrazides serve as highly versatile building blocks. 2-(3-Methoxyphenyl)propanehydrazide (also systematically named 2-(3-methoxyphenyl)propanohydrazide) is a specialized intermediate characterized by an α -methyl branched acyl chain and a meta-methoxy substituted aromatic ring.

This specific structural arrangement provides orthogonal reactivity profiles. The terminal hydrazide moiety acts as a potent bis-nucleophile, making it an ideal precursor for the synthesis of bioactive heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. Furthermore, hydrazide derivatives bearing methoxyphenyl substituents have been heavily utilized in structure-activity relationship (SAR) studies, including the development of complex receptor antagonists like brevenal derivatives, where the methoxy group provides critical hydrogen-bond acceptor interactions[1].

Physicochemical & Structural Profiling

Understanding the physical and chemical properties of 2-(3-Methoxyphenyl)propanehydrazide is critical for optimizing downstream reactions and predicting its behavior in biological assays. The introduction of the α -methyl group creates a chiral center, meaning the compound typically exists as a racemate unless synthesized via asymmetric catalysis. This branching restricts the rotational degrees of freedom of the acyl chain, a phenomenon (related to the Thorpe-Ingold effect) that thermodynamically favors subsequent ring-closing reactions.

Table 1: Quantitative Physicochemical Parameters

| Parameter | Calculated/Observed Value | Structural Implication / Causality |

| Molecular Formula | C10H14N2O2 | Establishes baseline mass for MS validation. |

| Molecular Weight | 194.23 g/mol | Low molecular weight ideal for fragment-based drug design. |

| LogP (Estimated) | ~1.2 - 1.5 | Optimal lipophilicity for cellular permeability. |

| H-Bond Donors | 2 (-NH, -NH2) | Facilitates target binding and aqueous solvation. |

| H-Bond Acceptors | 3 (C=O, -OCH3, -N=) | meta-Methoxy oxygen acts as a strong directional acceptor. |

| Rotatable Bonds | 4 | α -methyl limits flexibility compared to unbranched analogs. |

| Physical State | Crystalline Solid | High lattice energy due to intermolecular hydrogen bonding. |

Chemical Reactivity & Downstream Applications

The primary value of 2-(3-Methoxyphenyl)propanehydrazide lies in the differential nucleophilicity of its nitrogen atoms. The terminal primary amine (-NH2) is highly nucleophilic due to the alpha-effect (lone pair repulsion from the adjacent nitrogen), whereas the secondary amine (-NH) is less nucleophilic due to resonance delocalization with the adjacent carbonyl group.

This differential reactivity is exploited in drug development to synthesize rigid heterocyclic pharmacophores. For instance, condensation with aromatic aldehydes yields hydrazones, while reaction with carbon disulfide (CS2) under basic conditions drives cyclization to form 1,3,4-oxadiazole-2-thiols.

Fig 1: Synthetic pathway of 2-(3-Methoxyphenyl)propanehydrazide and downstream cyclization.

Self-Validating Synthetic Protocol

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but integrate causal logic and in-process controls (IPCs) to create a self-validating system. The synthesis begins with the commercially available precursor, 2-(3-methoxyphenyl)propanoic acid[2].

Step 1: Fischer Esterification

-

Procedure: Dissolve 2-(3-methoxyphenyl)propanoic acid (1.0 eq) in absolute ethanol (0.5 M). Add a catalytic amount of concentrated sulfuric acid (0.1 eq). Reflux for 12 hours.

-

Causality & IPC: Ethanol serves as both solvent and reactant, driving the equilibrium forward via Le Chatelier's principle.

-

Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2). The product (ethyl ester) will have a higher Rf value than the highly polar starting carboxylic acid.

Step 2: Hydrazinolysis

-

Procedure: Concentrate the ester in vacuo, then redissolve in ethanol. Add hydrazine hydrate (64% in water, 2.0 eq) dropwise at room temperature, then heat to 80 °C for 8 hours.

-

Causality & IPC: Why use a 2.0 equivalent excess of hydrazine? If the ester is present in excess, the newly formed mono-acyl hydrazide can react with a second molecule of ester, forming an unwanted symmetric diacylhydrazine dimer. The excess hydrazine kinetically outcompetes this side reaction.

-

Workup Rationale: Concentrate the reaction mixture to half volume and pour into ice-cold water. The highly polar hydrazine and ethanol remain in the aqueous phase, while the target hydrazide precipitates due to its hydrophobic aromatic and α -methyl groups.

-

Validation: TLC (Dichloromethane/Methanol 9:1). The hydrazide is highly polar and will sit low on the plate. Crucially, staining the TLC plate with ninhydrin will yield a deep purple spot, confirming the presence of the primary amine (-NH2) of the hydrazide, differentiating it from unreacted ester.

Analytical Characterization Workflow

To ensure the trustworthiness of the synthesized compound for downstream biological assays, a multi-modal analytical workflow is mandatory. Relying on a single analytical technique introduces systemic risk.

Fig 2: Multi-modal analytical workflow for the validation of propanehydrazide derivatives.

Expected Spectroscopic Signatures

-

LC-MS (ESI+): An [M+H]+ peak at m/z 195.2 is required. The isotopic pattern should align with the C10H14N2O2 formula.

-

1 H NMR (400 MHz, DMSO- d6 ):

-

The α -methyl group will appear as a distinct doublet ( J≈7.0 Hz) around 1.3-1.4 ppm. This splitting confirms the presence of the adjacent chiral methine proton.

-

The methoxy group (-OCH3) will appear as a sharp singlet integrating to 3H at ~3.7 ppm.

-

The hydrazide protons are diagnostic: a broad singlet at ~4.2 ppm (-NH2, 2H) and a highly deshielded broad singlet at ~9.2 ppm (-NH, 1H) due to the electron-withdrawing nature of the adjacent carbonyl.

-

-

FT-IR (ATR): A strong Amide I band (C=O stretch) at ~1640-1660 cm −1 , shifted slightly lower than a standard ester due to conjugation with the nitrogen lone pair. Twin peaks at ~3200 and 3300 cm −1 confirm the primary amine N-H stretching vibrations.

Sources

Thermal Stability and Melting Point Analysis of 2-(3-Methoxyphenyl)propanehydrazide: A Comprehensive Analytical Guide

Executive Summary

The precise thermal characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development. 2-(3-Methoxyphenyl)propanehydrazide represents a critical class of aryl-alkyl hydrazides used in the synthesis of nitrogen-rich heterocycles. Due to the inherent thermodynamic instability of the hydrazide moiety (–CO–NH–NH₂), this compound presents unique analytical challenges. Melting is frequently accompanied by, or immediately followed by, autocatalytic exothermic decomposition.

This whitepaper provides a self-validating analytical framework—combining Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot-Stage Microscopy (HSM)—to accurately decouple the melting point from thermal degradation. Designed for senior application scientists and formulation engineers, this guide details the mechanistic rationale behind every protocol choice to ensure data integrity, regulatory compliance, and process safety.

Mechanistic Background: The Thermal Lability of Hydrazides

Understanding the thermal behavior of 2-(3-Methoxyphenyl)propanehydrazide requires analyzing its molecular architecture. The compound features a methoxy-substituted aromatic ring linked to a propanehydrazide chain. While the aryl-alkyl backbone is relatively robust, the N–N bond within the hydrazide group is highly susceptible to thermal cleavage.

When subjected to thermal stress, hydrazides typically undergo a complex, multi-step degradation pathway[1]. The initial phase transition (melting) is an endothermic process. However, as the temperature approaches the activation energy threshold for N–N bond homolysis, the compound undergoes an exothermic decomposition, releasing nitrogen gas, ammonia, and various free radicals[2]. Because the onset of decomposition often overlaps with the melting endotherm, standard capillary melting point techniques are insufficient and prone to user error.

Fig 1: Mechanistic pathway of thermally induced N-N bond cleavage and exothermic decomposition.

Analytical Strategy: A Self-Validating System

To establish a trustworthy thermal profile, no single technique is sufficient. We employ an orthogonal, self-validating system governed by the principles outlined in 3[3].

-

DSC identifies the precise onset of the melting endotherm and the subsequent decomposition exotherm[4].

-

TGA validates the DSC data by confirming whether a thermal event is a phase transition (no mass loss) or decomposition (significant mass loss)[5].

-

HSM provides visual ground truth, differentiating between true melting and dissolution in residual moisture, while capturing visible signs of degradation (e.g., bubbling, discoloration).

Fig 2: Integrated thermal analysis workflow for self-validating phase transition characterization.

Step-by-Step Experimental Methodologies

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the extrapolated onset temperature of melting ( Tonset ) and the enthalpy of fusion ( ΔHf ), while mapping the decomposition exotherm.

-

Step 1: Instrument Calibration. Calibrate the heat flow and temperature using high-purity Indium ( Tm = 156.6 °C) and Zinc ( Tm = 419.5 °C) standards at the exact heating rate intended for the sample.

-

Step 2: Sample Preparation. Weigh 2.0 to 3.0 mg of the compound into an aluminum pan.

-

Causality & Rationale: For hydrazides, you must use a pan with a pierced lid (a 50 µm pinhole). Because hydrazides evolve nitrogen gas upon decomposition[6], a hermetically sealed pan will pressurize, artificially shifting the decomposition temperature and risking pan rupture, which contaminates the DSC cell.

-

-

Step 3: Purge Gas. Utilize dry Nitrogen at a flow rate of 50 mL/min.

-

Causality & Rationale: An inert atmosphere suppresses oxidative degradation, allowing the analyst to isolate pure thermal pyrolysis from oxidation[1].

-

-

Step 4: Heating Program. Equilibrate at 25 °C, then ramp at 5 °C/min to 300 °C.

-

Causality & Rationale: A slower heating rate (5 °C/min rather than the standard 10 °C/min) is critical for aryl hydrazides. It provides the thermal resolution required to separate the melting endotherm from the closely trailing decomposition exotherm[7].

-

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify volatile content and determine the exact onset temperature of thermal degradation ( Td ).

-

Step 1: Crucible Selection. Tare a clean 70 µL alumina ( Al2O3 ) crucible.

-

Step 2: Sample Loading. Load 5.0 to 10.0 mg of the sample. Ensure the sample is spread evenly across the bottom of the crucible.

-

Causality & Rationale: An even distribution prevents thermal gradients within the sample bed, ensuring a sharp and accurate mass loss derivative (DTG) peak.

-

-

Step 3: Purge Gas. Nitrogen at 40 mL/min (balance purge at 60 mL/min).

-

Step 4: Heating Program. Ramp from 25 °C to 400 °C at 10 °C/min.

-

Causality & Rationale: TGA is used here to correlate with the DSC exotherm. If a mass loss >1% occurs simultaneously with the DSC melting endotherm, the compound is undergoing melt-decomposition.

-

Protocol C: Hot-Stage Microscopy (HSM)

Objective: Visual validation of phase changes to rule out artifactual data.

-

Step 1: Slide Preparation. Place ~1 mg of the compound on a glass slide and cover with a glass coverslip.

-

Step 2: Heating Profile. Heat at 10 °C/min until 20 °C below the expected melting point, then slow the rate to 2 °C/min.

-

Step 3: Observation. Monitor via polarized light.

-

Causality & Rationale: Loss of birefringence confirms melting. If the melt pool immediately begins to bubble (gas evolution) or turn brown/black, this visually validates that the DSC exotherm and TGA mass loss are indeed due to rapid thermal decomposition[8].

-

Data Presentation & Interpretation

Table 1: Integrated Thermal Event Profile

| Thermal Event | Analytical Technique | Typical Range / Observation | Mechanistic Interpretation |

| Desolvation / Moisture Loss | TGA / DSC | 50 °C – 100 °C | Broad endotherm (DSC) with corresponding <1% mass loss (TGA). Indicates surface moisture. |

| Melting Point ( Tonset ) | DSC / HSM | 120 °C – 160 °C* | Sharp endotherm (DSC); loss of birefringence (HSM). Represents the true phase transition. |

| Decomposition Onset ( Td ) | TGA / DSC | 180 °C – 240 °C | Sharp exotherm (DSC) coupled with rapid 40-60% mass loss (TGA). N-N bond cleavage and N2 release. |

| Residual Char | TGA | > 350 °C | 5% - 15% residual mass. |

*Note: Exact melting points for specific methoxy-aryl hydrazide derivatives vary based on crystalline purity and polymorphic form, but generally fall within this window prior to decomposition[9] .

Table 2: Troubleshooting Common Artifacts

| Artifact Observed | Root Cause | Corrective Action |

| Erratic DSC Baseline Post-Melt | Pan rupture due to evolved N2 gas from hydrazide decomposition. | Switch to pierced aluminum lids to allow gas venting. |

| Broad, Early Melting Endotherm | Eutectic melting due to impurities or residual synthesis solvents. | Purify sample; verify volatile content via TGA prior to DSC. |

| No Clear Melting Endotherm | Compound decomposes in the solid state prior to reaching its melting point. | Increase heating rate to 20 °C/min to "outrun" the decomposition kinetics kinetically. |

Conclusion

The thermal characterization of 2-(3-Methoxyphenyl)propanehydrazide requires a nuanced approach due to the reactive nature of the hydrazide functional group. Relying solely on a traditional capillary melting point apparatus is dangerous, as the visual melting phase is often convoluted by concurrent autocatalytic decomposition. By employing a self-validating triad of DSC (with pierced pans and optimized heating rates), TGA, and Hot-Stage Microscopy, researchers can accurately decouple the thermodynamic melting event from kinetic degradation. This rigorous adherence to orthogonal validation ensures that the resulting thermal data is robust, trustworthy, and suitable for regulatory submission and downstream formulation scaling.

References

-

MDPI . Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Available at:[Link]

-

ACS Publications . Delving into Autocatalytic Liquid-State Thermal Decomposition of Novel Energetic 1,3,5-Triazines with Azido, Trinitroethyl, and Nitramino Groups. Available at:[Link]

-

ResearchGate . Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usp.org [usp.org]

- 4. uspbpep.com [uspbpep.com]

- 5. rjleegroup.com [rjleegroup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Step-by-step synthesis protocol for 2-(3-Methoxyphenyl)propanehydrazide

Application Note: Synthesis and Characterization of 2-(3-Methoxyphenyl)propanehydrazide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Intermediate synthesis for heterocyclic scaffolds and nuclear receptor modulators.

Executive Overview & Mechanistic Rationale

In medicinal chemistry, functionalized hydrazides serve as critical building blocks for the synthesis of complex heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones. Derivatives of 2-(3-methoxyphenyl)propanoic acid have garnered attention as versatile precursors, particularly in the development of Liver X Receptor (LXR) agonists targeted for cholesterol metabolism and Alzheimer's disease research [1][2].

Direct amidation of carboxylic acids with hydrazine is often hindered by the formation of unreactive stable salts. To bypass this, a robust, self-validating two-step methodology is preferred:

-

Fischer Esterification: Conversion of the carboxylic acid to an alkyl ester.

-

Hydrazinolysis: Nucleophilic acyl substitution of the ester using hydrazine hydrate.

This sequence is highly atom-economical, avoids the use of expensive and difficult-to-purify carbodiimide coupling agents (e.g., EDC, DCC), and leverages the pronounced "alpha-effect" of hydrazine, making it a superior nucleophile for ester displacement.

Synthetic Workflow Visualization

Figure 1: Two-step synthetic workflow for 2-(3-Methoxyphenyl)propanehydrazide.

Materials and Professional Safety Protocols

Reagents:

-

2-(3-Methoxyphenyl)propanoic acid (CAS: 3146-60-9) [1]

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, 98%)

-

Hydrazine hydrate (64% or 80% aqueous solution) [2]

-

Ethanol (Absolute)

-

Ethyl Acetate, Hexanes, and Brine (for workup)

Critical Safety & Handling:

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It is also a strong reducing agent. All manipulations involving hydrazine must be conducted in a certified, properly functioning chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant laboratory coat are mandatory.

-

Waste Disposal: Hydrazine-containing waste must be segregated and neutralized (often with dilute bleach/hypochlorite solutions under strictly controlled, professional waste-treatment protocols) prior to institutional disposal.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 2-(3-methoxyphenyl)propanoate

The objective of this step is to activate the carbonyl carbon for subsequent nucleophilic attack by converting the hydroxyl leaving group into a superior methoxy leaving group.

-

Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (55.5 mmol) of 2-(3-methoxyphenyl)propanoic acid in 100 mL of anhydrous methanol.

-

Catalysis: Slowly add 1.0 mL of concentrated H₂SO₄ dropwise.

-

Causality: H₂SO₄ protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Methanol serves as both the solvent and the nucleophile. The large molar excess of methanol drives the equilibrium toward the ester product via Le Chatelier's principle.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 65°C for 4 to 6 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes:EtOAc 8:2). The starting acid typically shows an Rf of ~0.2 (with tailing), while the non-polar ester intermediate will migrate significantly higher ( Rf ~0.6).

-

Workup: Once complete, concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with 150 mL of Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the methyl ester as a pale yellow oil. Proceed to Step 2 without further purification.

Step 2: Synthesis of 2-(3-Methoxyphenyl)propanehydrazide

The objective of this step is the nucleophilic acyl substitution of the ester to form the target hydrazide.

-

Reaction Assembly: Dissolve the crude methyl 2-(3-methoxyphenyl)propanoate (~55 mmol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

-

Nucleophilic Addition: Add 13.5 mL (approx. 275 mmol, 5 eq) of hydrazine hydrate (80% solution) slowly at room temperature.

-

Causality: Hydrazine is an exceptionally strong nucleophile due to the repulsion between the adjacent lone pairs on the nitrogen atoms (the alpha-effect). A stoichiometric excess is used to ensure complete conversion and to prevent the formation of symmetrical diacylhydrazines (where one hydrazine molecule reacts with two ester molecules). Ethanol is chosen as the solvent because it is miscible with both the organic ester and the aqueous hydrazine hydrate [2].

-

-

Reflux: Heat the reaction mixture to reflux (80°C) for 6 to 8 hours.

-

Self-Validation (TLC): Monitor via TLC (DCM:MeOH 9:1). The ester ( Rf ~0.8) will disappear, and the highly polar hydrazide product will appear near the baseline ( Rf ~0.1–0.2) due to strong hydrogen-bonding capabilities.

-

Crystallization: Cool the reaction mixture to room temperature, then transfer to an ice bath. The hydrazide typically precipitates as a white crystalline solid.

-

Note: If precipitation does not occur, concentrate the solvent under reduced pressure to half its volume and triturate with cold hexanes/diethyl ether.

-

-

Filtration: Collect the solid via vacuum filtration, wash with cold ethanol (10 mL), and dry under high vacuum to afford the pure 2-(3-Methoxyphenyl)propanehydrazide.

Expected Analytical & Quantitative Data

The following table summarizes the anticipated physicochemical properties and self-validating analytical markers for the synthesized target compound.

| Parameter | Expected Value / Description | Analytical Rationale |

| Molecular Formula | C₁₀H₁₄N₂O₂ | N/A |

| Molecular Weight | 194.23 g/mol | N/A |

| Physical State | White to off-white crystalline solid | High purity indicator; impurities often present as yellow oils. |

| Typical Yield | 75% - 85% (Over two steps) | Losses primarily occur during crystallization/trituration. |

| IR Spectroscopy (KBr) | ~3300, 3200 cm⁻¹ (N-H stretch)~1660 cm⁻¹ (C=O amide I stretch) | Confirms the transition from ester (C=O ~1735 cm⁻¹) to hydrazide. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.10 (br s, 1H, NH), 7.20 (t, 1H, Ar-H), 6.85 (m, 3H, Ar-H), 4.20 (br s, 2H, NH₂), 3.73 (s, 3H, OCH₃), 3.50 (q, 1H, CH), 1.35 (d, 3H, CH₃) | The broad singlets at 9.10 and 4.20 ppm are diagnostic for the -NHNH₂ group, validating successful hydrazinolysis. |

| LC-MS (ESI+) | m/z 195.1 [M+H]⁺ | Confirms the exact mass of the synthesized construct. |

References

- Rudd, M. T., et al. (2021). United States Patent No. US 10,894,778 B2 (LXR Agonist Synthesis Protocols utilizing Hydrazine Hydrate). U.S. Patent and Trademark Office.

Application Note: 2-(3-Methoxyphenyl)propanehydrazide as a Versatile Chemical Building Block in Drug Discovery

Introduction & Structural Rationale

In modern medicinal chemistry and combinatorial drug discovery, the rapid generation of diverse chemical libraries is paramount. 2-(3-Methoxyphenyl)propanehydrazide is a highly versatile, bifunctional chemical building block designed for the accelerated synthesis of acylhydrazones and nitrogen-rich heterocycles.

The strategic value of this building block lies in its specific structural features:

-

The Hydrazide Moiety (-C(=O)NHNH₂): Acts as a potent alpha-effect nucleophile. It readily undergoes condensation with aldehydes and ketones to form acylhydrazones, a reaction that is highly efficient and produces only water as a byproduct[1].

-

The Alpha-Methyl Stereocenter (C2): Unlike flat aromatic building blocks, the propane backbone introduces a chiral center adjacent to the carbonyl. In drug discovery, exploring the 3D spatial orientation (chiral space) of this alpha-position can drastically alter target binding affinity, similar to the SAR observed in profen-class NSAIDs.

-

The Meta-Methoxy Group: The methoxy oxygen serves as a hydrogen bond acceptor. Its meta-positioning avoids the severe steric clashes often associated with ortho-substituents, while providing a distinct vector for protein-ligand interactions compared to standard para-substitutions.

This application note details field-proven protocols for utilizing 2-(3-Methoxyphenyl)propanehydrazide in high-throughput library generation and stable pharmacophore synthesis.

Application Workflow 1: Rapid Generation of Acylhydrazone Libraries

Acylhydrazones are highly valuable in dynamic combinatorial chemistry (tdDCC)[2] and targeted protein degradation (PROTACs/Molecular Glues)[3]. Because the condensation between a hydrazide and an aldehyde is robust and yields water as the sole byproduct, it is ideal for miniaturized, direct-to-biology screening platforms (e.g., the Rapid-Glue platform).

Causality of Experimental Design

By performing the reaction in dimethyl sulfoxide (DMSO) with a catalytic amount of acetic acid (AcOH), the equilibrium is rapidly driven toward the acylhydrazone. The mild acid protonates the aldehyde oxygen, increasing its electrophilicity. Because no toxic reagents or heavy metals are used, the crude reaction mixture can be directly diluted into aqueous biological assay buffers without the need for time-consuming HPLC purification[3].

Protocol: Miniaturized 96-Well Plate Synthesis

Objective: Generate a library of acylhydrazones for direct cell-based screening. Self-Validating System: The high conversion rate (>90%) ensures that the biological readout is driven by the acylhydrazone product rather than unreacted starting materials.

-

Stock Preparation (Hydrazide): Prepare a 100 mM stock solution of 2-(3-Methoxyphenyl)propanehydrazide in anhydrous DMSO. Add glacial acetic acid to achieve a final concentration of 6% (v/v) AcOH in the stock.

-

Stock Preparation (Aldehydes): Prepare a 100 mM stock solution of diverse aryl/heteroaryl aldehydes in anhydrous DMSO.

-

Miniaturized Coupling: In a standard 96-well polypropylene plate, mix 10 µL of the hydrazide stock with 10 µL of the aldehyde stock using a multichannel pipette (final concentration of each building block is 50 mM).

-

Incubation: Seal the plate and incubate at room temperature (25°C) for 24 hours with gentle orbital shaking.

-

Direct Screening: The resulting acylhydrazone array (now at ~50 mM in DMSO) can be directly diluted into aqueous assay buffers (e.g., 1:1000 dilution for a 50 µM final assay concentration) for phenotypic or biochemical screening.

High-throughput acylhydrazone library generation and direct biological screening workflow.

Application Workflow 2: Synthesis of 1,3,4-Oxadiazole Pharmacophores

While acylhydrazones are excellent for initial hit identification, they can be hydrolytically labile in vivo under acidic conditions[3]. To improve metabolic stability, the acylhydrazone intermediate can be oxidatively cyclized into a 1,3,4-oxadiazole. The 1,3,4-oxadiazole ring is a privileged pharmacophore and a well-established bioisostere for amides and esters, offering improved pharmacokinetic profiles[4].

Causality of Experimental Design

We utilize an Iodine (I₂)/Potassium Carbonate (K₂CO₃) mediated oxidative cyclization. Iodine acts as a mild, relatively non-toxic electrophilic oxidant that facilitates the intramolecular C-O bond formation and subsequent aromatization. K₂CO₃ serves as a mild base to neutralize the hydrogen iodide (HI) byproduct, driving the reaction to completion without degrading sensitive functional groups on the 3-methoxyphenyl ring.

Protocol: Oxidative Cyclization to 1,3,4-Oxadiazoles

Objective: Convert hit acylhydrazones into stable 1,3,4-oxadiazole analogs for in vivo studies. Self-Validating System: The disappearance of the characteristic N-H and C=O stretch in FTIR, or the N-H proton in ¹H-NMR, confirms successful cyclization.

-

Substrate Preparation: Dissolve 1.0 mmol of the crude acylhydrazone (synthesized from 2-(3-Methoxyphenyl)propanehydrazide and an aldehyde) in 5 mL of DMSO in a round-bottom flask.

-

Reagent Addition: Add anhydrous K₂CO₃ (3.0 mmol, 3.0 eq) followed by elemental Iodine (I₂) (1.2 mmol, 1.2 eq) to the stirring solution.

-

Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 100°C for 4 to 6 hours. Monitor reaction progression via TLC or LC-MS.

-

Quenching: Cool the reaction to room temperature and quench by pouring it into 20 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Reasoning: Thiosulfate rapidly reduces unreacted I₂ to soluble, colorless iodide ions, preventing product contamination.

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Reaction pathway for synthesizing 1,3,4-oxadiazole derivatives via oxidative cyclization.

Quantitative Data Summary

The following table summarizes the key reaction metrics for the two primary transformations utilizing 2-(3-Methoxyphenyl)propanehydrazide, allowing researchers to scale and adapt the chemistry based on project needs.

| Transformation | Reaction Conditions | Catalyst / Reagent | Temp / Time | Expected Yield / Conversion | Primary Application |

| Acylhydrazone Formation | DMSO, miniaturized (96-well plate) | 6% Acetic Acid (AcOH) | 25°C / 24 h | >90% (Conversion) | Direct-to-biology screening, tdDCC, PROTAC library generation |

| 1,3,4-Oxadiazole Cyclization | DMSO, macroscopic scale (flask) | I₂, K₂CO₃ (Oxidant / Base) | 100°C / 4-6 h | 65-85% (Isolated Yield) | Generation of metabolically stable amide bioisosteres |

References

-

A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening Source: PubMed Central (PMC) URL:[Link][3]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: MDPI (Molecules) URL:[Link][4]

-

Efficient Discovery of Selective Small Molecule Agonists of Estrogen-Related Receptor γ using Combinatorial Approach Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link][1]

-

Target-Directed Dynamic Combinatorial Chemistry Affords Binders of Mycobacterium Tuberculosis IspE Source: ChemRxiv URL:[Link][2]

Sources

Ideal solvents and reagents for 2-(3-Methoxyphenyl)propanehydrazide reactions

Application Note: Optimized Solvents and Reagents for 2-(3-Methoxyphenyl)propanehydrazide Workflows

Introduction & Chemical Profile

2-(3-Methoxyphenyl)propanehydrazide is a versatile nucleophilic building block widely utilized in medicinal chemistry for synthesizing bioactive scaffolds. The structural combination of the electron-donating 3-methoxyphenyl group, a flexible propyl spacer, and a highly reactive terminal hydrazide moiety (-CO-NH-NH₂) dictates its unique reactivity profile[1]. Because hydrazides are potent nucleophiles, they are highly susceptible to side reactions (e.g., diacylation or premature hydrolysis) if the microenvironment is not strictly controlled. This guide provides an authoritative framework for selecting ideal solvents and reagents across three primary transformations: condensation, N-acylation, and cyclization.

Mechanistic Insights into Solvent & Reagent Selection

2.1. Condensation Reactions (Hydrazone Synthesis) Hydrazides react spontaneously with carbonyl groups (aldehydes/ketones) to form stable hydrazone linkages, a primary method for target identification and scaffold building[1].

-

Ideal Solvent : Absolute Ethanol or Methanol. Protic solvents stabilize the polar transition state during nucleophilic attack. Furthermore, solvent polarity and protic nature profoundly influence the absorption and stability of the resulting heterocyclic derivatives[2].

-

Ideal Reagent/Catalyst : Glacial Acetic Acid (catalytic).

-

Causality : The addition of a weak acid like acetic acid is critical. It protonates the carbonyl oxygen of the electrophile, increasing its electrophilicity. However, because acetic acid is a weak acid, it does not fully protonate the primary amine of the hydrazide (which would render it non-nucleophilic). Recent evaluations of hydrazide-acetic acid interactions confirm that controlled acidic environments maximize hydrazone yields while minimizing unwanted N-acetylation or hydrolysis side-reactions[3].

2.2. N-Acylation Reactions (Diacylhydrazine Synthesis) Reacting the hydrazide with acyl chlorides or anhydrides yields N,N'-diacylhydrazines, which are critical precursors for 1,3,4-oxadiazole synthesis.

-

Ideal Solvent : Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Ideal Reagent : Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

-

Causality : Aprotic solvents like DCM are mandatory to prevent the competitive solvolysis of the moisture-sensitive acyl chloride. An organic base (TEA) is required to neutralize the HCl byproduct generated during the reaction. Without the base, the liberated HCl would protonate the unreacted hydrazide, stalling the reaction and drastically reducing yields.

2.3. Cyclization Reactions (1,3,4-Oxadiazole Formation)

-

Ideal Solvent : Ethanol.

-

Ideal Reagents : Carbon disulfide (CS₂) and Potassium Hydroxide (KOH).

-

Causality : KOH deprotonates the hydrazide, enhancing its nucleophilicity to attack CS₂. The protic solvent facilitates the subsequent intramolecular cyclization and elimination of H₂S, yielding the 1,3,4-oxadiazole-2-thiol scaffold, a strategy widely employed for obtaining structurally diverse bioactive scaffolds[1].

Quantitative Data Summaries

| Reaction Type | Target Scaffold | Optimal Solvent | Key Reagents | Temp / Time | Typical Yield |

| Condensation | Hydrazones | Ethanol | Aldehyde, Glacial AcOH | Reflux / 2-4 h | 75 - 90% |

| N-Acylation | Diacylhydrazines | DCM | Acyl Chloride, TEA | 0 °C to RT / 1-3 h | 70 - 85% |

| Cyclization | 1,3,4-Oxadiazoles | Ethanol | CS₂, KOH | Reflux / 6-8 h | 65 - 80% |

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Hydrazone Derivatives

-

Preparation : In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 2-(3-Methoxyphenyl)propanehydrazide in 15 mL of absolute ethanol.

-

Activation : Add 1.1 equivalents of the target aldehyde/ketone, followed by 2-3 drops of glacial acetic acid.

-

Self-Validation: The reaction mixture may slightly change color upon acid addition, indicating the formation of the activated oxonium intermediate.

-

-

Reflux : Attach a reflux condenser and heat the mixture to 75-80 °C for 2 to 4 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1).

-

Workup & Isolation : Upon consumption of the starting material, cool the flask to 0-5 °C in an ice bath. The hydrazone product typically precipitates. Filter the solid under vacuum and wash with cold ethanol to remove unreacted aldehyde.

-

Causality: The precipitation inherently separates the product from soluble impurities, validating the completion of the forward equilibrium and ensuring high purity without column chromatography[1].

-

Protocol B: N-Acylation using Acyl Chlorides

-

Preparation : Dissolve 1.0 equivalent of the hydrazide in 10 mL of anhydrous DCM under an inert nitrogen atmosphere. Add 1.5 equivalents of TEA.

-

Cooling : Submerge the flask in an ice-water bath to bring the internal temperature to 0-5 °C.

-

Causality: Low temperatures prevent runaway exothermic reactions and suppress diacylation side-products.

-

-

Addition : Dissolve 1.1 equivalents of the acyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using an addition funnel.

-

Reaction : Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

-

Workup : Quench the reaction with 15 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Mandatory Visualization

Reaction pathways of 2-(3-Methoxyphenyl)propanehydrazide and solvent dependencies.

References

-

[1] Title: Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors Source: MDPI (Molecules) URL:[Link]

-

[2] Title: Rubazonic Acids and Their Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

[3] Title: Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Application Note: 2-(3-Methoxyphenyl)propanehydrazide in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Executive Summary

2-(3-Methoxyphenyl)propanehydrazide is a highly versatile and structurally critical building block in medicinal chemistry and API manufacturing. Its primary industrial utility lies in its role as a precursor for the synthesis of 1-(3-methoxyphenyl)ethylamine, the core chiral intermediate required for the production of Rivastigmine —an FDA-approved acetylcholinesterase inhibitor used in the management of Alzheimer's disease[1]. Furthermore, the hydrazide functional group serves as a reliable linchpin for the construction of 1,3,4-oxadiazole and 1,3,4-thiadiazole pharmacophores, which are frequently utilized in the development of novel kinase inhibitors and antimicrobial agents[2].

This application note details the mechanistic causality, field-proven protocols, and quantitative benchmarks for utilizing this compound in both primary amine synthesis and heterocycle generation.

Chemical Rationale & Mechanistic Causality

In API synthesis, the choice of intermediate dictates the safety, scalability, and purity of the final product. While the reductive amination of 3-methoxyacetophenone is a common route to 1-(3-methoxyphenyl)ethylamine, it often requires high-pressure hydrogen gas and heavy metal catalysts (e.g., Palladium or Raney-Nickel), which complicates industrial scale-up and introduces heavy metal impurity risks[1].

Conversely, the Curtius rearrangement utilizing 2-(3-methoxyphenyl)propanehydrazide offers a metal-free, highly stereospecific alternative. By starting with the hydrazide rather than a carboxylic acid or acid chloride, chemists can generate the reactive acyl azide intermediate under mild, aqueous nitrosation conditions. This eliminates the need for hazardous, shock-sensitive reagents like diphenylphosphoryl azide (DPPA). Crucially, the Curtius rearrangement proceeds with complete retention of configuration at the migrating chiral center. Therefore, starting with enantiopure (S)-2-(3-methoxyphenyl)propanehydrazide directly yields (S)-1-(3-methoxyphenyl)ethylamine, bypassing the need for downstream chiral resolution[1].

Primary Workflow: Curtius Rearrangement to 1-(3-Methoxyphenyl)ethylamine

Causality of Experimental Choices

-

Temperature Control during Nitrosation (0–5 °C): The intermediate acyl azide is thermally labile. Strict temperature control prevents premature decomposition into symmetric ureas.

-

Solvent Selection (Toluene): Toluene is chosen for the rearrangement step because its boiling point (110 °C) provides the optimal thermal energy to drive the concerted migration of the alkyl group to the nitrogen, while safely dissipating the expelled N 2 gas.

-

Immediate Acidic Hydrolysis: Immediate in situ acidic hydrolysis of the intermediate isocyanate prevents it from reacting with the newly formed amine, thereby suppressing urea byproduct formation and maximizing the yield of the target amine hydrochloride.

Step-by-Step Protocol

-

Nitrosation: Suspend 2-(3-methoxyphenyl)propanehydrazide (1.0 eq) in a mixture of 2M HCl (3.0 eq) and ethanol (10 volumes). Cool the reactor to 0 °C using an ice-salt bath.

-

Azide Formation: Add a pre-cooled aqueous solution of NaNO 2 (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C. Stir for an additional 30 minutes.

-

Extraction: Extract the resulting acyl azide into cold toluene (3 × 5 volumes). Wash the combined organic layers with cold saturated NaHCO 3 to neutralize residual acid, followed by brine. Dry over anhydrous Na 2 SO 4 .

-

Rearrangement: Set up a secondary reactor with toluene (5 volumes) pre-heated to 80 °C. Slowly add the cold acyl azide solution dropwise. (Safety Note: Control the addition rate to manage the vigorous evolution of N 2 gas). Once addition is complete, reflux for 2 hours until gas evolution ceases.

-

Hydrolysis: Cool the reaction to room temperature. Add 6M HCl (5.0 eq) and heat the biphasic mixture to 80 °C for 4 hours to hydrolyze the isocyanate.

-

Isolation: Separate the aqueous layer. Basify the aqueous phase to pH 12 using 5M NaOH. Extract the free base amine with dichloromethane. Dry and concentrate in vacuo to yield 1-(3-methoxyphenyl)ethylamine.

Curtius rearrangement of 2-(3-Methoxyphenyl)propanehydrazide to Rivastigmine precursor.

Secondary Workflow: Synthesis of 1,3,4-Oxadiazole Pharmacophores

Causality of Experimental Choices

1,3,4-oxadiazoles are highly stable bioisosteres for amides and esters, widely used to improve the metabolic stability of kinase inhibitors[2]. The reaction proceeds via the condensation of the hydrazide with an aryl aldehyde to form an acylhydrazone. For the cyclodehydration step, we employ an I 2 /K 2 CO 3 oxidative system rather than traditional harsh dehydrating agents like POCl 3 . The mild base (K 2 CO 3 ) promotes enolization of the hydrazone, while iodine acts as a soft electrophile to drive the oxidative C-O bond formation, preserving acid-sensitive functional groups on the aryl ring.

Step-by-Step Protocol

-

Condensation: In a round-bottom flask, combine 2-(3-methoxyphenyl)propanehydrazide (1.0 eq) and the desired aryl aldehyde (1.0 eq) in absolute ethanol. Reflux for 4 hours. Cool the mixture to precipitate the acylhydrazone intermediate. Filter and dry.

-

Oxidative Cyclization: Dissolve the acylhydrazone in DMSO (10 volumes). Add K 2 CO 3 (3.0 eq) and I 2 (1.2 eq).

-

Heating: Stir the mixture at 100 °C for 6 hours. Monitor the disappearance of the hydrazone via TLC or LC-MS.

-

Quenching & Isolation: Cool the mixture to room temperature and pour it into a saturated aqueous solution of Na 2 S 2 O 3 to quench excess iodine. Extract with ethyl acetate, wash extensively with water and brine to remove DMSO, dry, and concentrate. Purify the 2,5-disubstituted 1,3,4-oxadiazole via recrystallization from ethanol.

Oxidative cyclization of the hydrazide into a 1,3,4-oxadiazole pharmacophore.

Quantitative Data & Yield Comparison

The following table summarizes the expected yields and purity metrics for the workflows described above, providing a benchmark for process validation.

| Reaction Pathway | Intermediate / Final Product | Reagents / Conditions | Typical Yield (%) | Purity (HPLC) |

| Curtius Rearrangement | Acyl Azide | NaNO 2 , HCl, 0–5 °C | >95% (Crude) | N/A (Thermally Labile) |

| Curtius Rearrangement | 1-(3-Methoxyphenyl)ethylamine | Toluene (80 °C), then HCl | 78–82% | >98.5% |

| Heterocycle Synthesis | Acylhydrazone | Aryl Aldehyde, EtOH, Reflux | 85–90% | >95.0% |

| Heterocycle Synthesis | 1,3,4-Oxadiazole Derivative | I 2 , K 2 CO 3 , DMSO, 100 °C | 70–75% | >99.0% |

References

- Title: CN101161634A - Method for preparing optical active 1-(3-methoxy phenyl)

- Source: google.

Sources

Technical Support Center: Crystallization of 2-(3-Methoxyphenyl)propanehydrazide

Welcome to the technical support guide for optimizing the crystallization of 2-(3-Methoxyphenyl)propanehydrazide. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on obtaining high-quality crystals of this compound. The advice herein is synthesized from established crystallization principles and specific insights into the behavior of hydrazide-containing molecules.

Section 1: Understanding Your Compound

Before initiating any crystallization experiment, understanding the physicochemical properties of 2-(3-Methoxyphenyl)propanehydrazide is crucial. The molecule possesses several key features that dictate its crystallization behavior:

-

Aromatic Ring: The methoxyphenyl group provides a nonpolar, rigid scaffold.

-

Hydrazide Moiety (-CONHNH₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This is a primary driver of intermolecular interactions and crystal lattice formation.[1]

-

Propane Linker: The ethyl chain provides some conformational flexibility.

These features suggest that a successful crystallization solvent system will likely need to balance polarity to appropriately manage solubility across a desired temperature range. The strong hydrogen bonding capability of the hydrazide group also indicates a potential for polymorphism, where the compound can form different crystal structures depending on the conditions.[2][3][4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions to get your experiments started on the right foot.

Q1: What is a good starting solvent for the crystallization of 2-(3-Methoxyphenyl)propanehydrazide?

A good starting point is a polar, protic solvent that can engage in hydrogen bonding with the hydrazide group. Based on structurally similar compounds, ethanol is an excellent first choice.[1] Other solvents to consider in an initial screen include methanol, isopropanol, and acetonitrile.[5][6] The ideal solvent should dissolve the compound moderately to highly at an elevated temperature and poorly at room temperature or below.[5]

Q2: What is a typical concentration range to begin with?

Start by preparing a saturated or near-saturated solution at the solvent's boiling point or a slightly lower, elevated temperature (e.g., 60-70 °C). This ensures you are in the metastable zone upon cooling, which is optimal for crystal growth rather than amorphous precipitation.[7] If this information is unknown, a good empirical starting point is 50-100 mg of crude compound per 1-2 mL of solvent. Adjust as needed; the goal is to dissolve the solid completely when hot and see significant precipitation upon cooling.[8]

Q3: Should I use a single-solvent or a mixed-solvent system?

Begin with single-solvent screening to identify promising candidates.[9] A mixed-solvent (or anti-solvent) system is a powerful secondary option, particularly if your compound is either too soluble or too insoluble in common single solvents.[7][] For this compound, a good mixed system could be dissolving it in a minimal amount of a "good" solvent like hot ethanol or methanol and then slowly adding a miscible "anti-solvent" in which it is poorly soluble, such as water or hexane, until turbidity is observed.[8]

Q4: How important is the purity of the starting material?

It is critically important. Impurities can inhibit nucleation, alter crystal habit, or become trapped within the crystal lattice, reducing the final purity.[11][12][13] If your crude material contains significant impurities, consider a preliminary purification step like column chromatography before attempting the final crystallization for purity.[5]

Section 3: A Systematic Workflow for Optimization

Achieving optimal crystallization requires a structured approach. The following workflow provides a logical progression from initial screening to a refined protocol.

Caption: A systematic workflow for optimizing crystallization conditions.

Protocol 1: Initial Solvent Screening

This experiment aims to identify suitable solvents or binary solvent systems for crystallization.

Materials:

-

Crude 2-(3-Methoxyphenyl)propanehydrazide

-

Test tubes or small vials (e.g., 4 mL)

-

Heat source (hot plate or oil bath)

-

A selection of solvents (see table below)

Procedure:

-

Place approximately 20-30 mg of the crude compound into each of several test tubes.

-

Add a candidate solvent dropwise to one tube at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility. A good candidate will require a reasonable, not excessive, amount of solvent.

-

If the compound is poorly soluble at room temperature, heat the suspension gently to near the solvent's boiling point. Add more solvent in small aliquots until the solid just dissolves.

-

Remove the tube from the heat and allow it to cool slowly to room temperature.

-

After cooling, place the tube in an ice-water bath for 15-20 minutes to maximize precipitation.

-

Observe the result. The ideal solvent is one that completely dissolves the compound when hot but yields a high quantity of crystalline solid (not oil or amorphous powder) upon cooling.[14]

-

Repeat for all candidate solvents.

Table 1: Suggested Solvents for Initial Screening

| Solvent Class | Solvent | Boiling Point (°C) | Rationale for Use |

| Polar Protic | Ethanol | 78 | Excellent starting point; balances polarity and hydrogen bonding capabilities for hydrazides.[1] |

| Methanol | 65 | Higher polarity than ethanol; may be a better solvent if solubility is low.[5] | |

| Isopropanol | 82 | Lower polarity than ethanol; may be useful if the compound is too soluble in ethanol/methanol.[15] | |

| Polar Aprotic | Acetonitrile | 82 | Can be a good solvent for hydrazides; useful for creating different polymorphs.[5][7] |

| Ethyl Acetate | 77 | Medium polarity; often used in mixed-solvent systems. | |

| Nonpolar | Toluene | 111 | Unlikely to be a good single solvent but can be an effective anti-solvent. |

| Anti-Solvents | Water | 100 | Excellent anti-solvent to use with miscible alcohols (e.g., ethanol/water) due to high polarity.[8] |

| Hexane | 69 | Excellent nonpolar anti-solvent for use with more polar organic solvents. |

Section 4: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This guide provides solutions to the most common problems encountered during crystallization.

Caption: A decision tree for troubleshooting common crystallization issues.

Table 2: Common Crystallization Problems and Solutions

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No crystals form after cooling. | 1. The solution is not sufficiently saturated (too much solvent was used).[8][14]2. The solution is supersaturated but nucleation has not occurred.[14]3. The compound has very high solubility in the chosen solvent even at low temperatures. | 1. Gently heat the solution to evaporate some of the solvent, then attempt to cool again.[8]2. Try to induce nucleation by: a) scratching the inside of the flask with a glass rod at the solution's surface, or b) adding a "seed crystal" of the pure compound.[14][16]3. Re-evaluate your choice of solvent or move to an anti-solvent crystallization method. |

| The compound separates as an oil ("oiling out"). | 1. The boiling point of the solvent is higher than the melting point of the compound, or the solution temperature is above the compound's melting point when it comes out of solution.[8][14]2. High levels of impurities are present, causing a melting point depression.[8] | 1. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature. Cool the solution much more slowly to allow crystals to form at a temperature below the melting point.[8][14]2. Consider purifying the crude material first. A charcoal treatment during the hot filtration step might also help remove some impurities.[8] |

| The final yield is very low. | 1. Too much solvent was used initially, leaving a significant amount of the product dissolved in the mother liquor.[8]2. The final cooling step was not cold enough or long enough.3. Premature crystallization occurred during a hot filtration step. | 1. If the mother liquor has not been discarded, try concentrating it by evaporation and cooling again to recover a second crop of crystals.[8]2. Ensure the solution is cooled to 0 °C or below (if the solvent allows) for at least 30 minutes.3. Ensure the filtration apparatus is pre-heated and that the minimum amount of hot solvent is used for dissolution to prevent crystallization in the funnel. |

| Crystals form too rapidly, yielding a fine powder. | 1. The solution is too concentrated (highly supersaturated).2. The cooling rate is too fast, favoring rapid nucleation over slow, controlled crystal growth.[8][11] | 1. Re-heat the solution and add 10-20% more solvent to slightly decrease the supersaturation level.[8]2. Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop (insulated with a few paper towels) before moving it to an ice bath.[8] |

Section 5: Final Crystal Characterization

Once you have a successful protocol, it is essential to characterize the final product to ensure it meets the required specifications for purity, identity, and solid form.

-

Purity Assessment: Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to determine the chemical purity of the crystalline material.

-

Solid-State Characterization: Different crystallization conditions can produce different polymorphs, which can have significant impacts on physical properties like solubility and stability.[][17] It is crucial to characterize the solid form using techniques such as:

-

Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystal form. The resulting diffraction pattern serves as a "fingerprint" for a specific polymorph.[18][19][20]

-

Differential Scanning Calorimetry (DSC): DSC measures thermal events like melting and solid-solid phase transitions, allowing for the identification and differentiation of polymorphs based on their melting points and enthalpies of fusion.[3][18][20]

-

Thermogravimetric Analysis (TGA): TGA is used to determine the presence of residual solvent or to identify if the crystallized form is a solvate or hydrate.[18][20]

-

Microscopy: Visual inspection under a microscope can provide valuable information about crystal habit (e.g., needles, plates, blocks) and uniformity.[18][21]

-

References

- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.

- High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review. MDPI.

- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.

- An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed.

- 3.6F: Troubleshooting. Chemistry LibreTexts.

- Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.

- Polymorphism in some new bis-hydrazone compounds. IUCr Journals.

- Chemistry Crystallization.

- Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipit

- How to choose a solvent & design a crystalliz

- Crystallization of APIs: Methods and Challenges. BOC Sciences.

- Pharmaceutical Crystalliz

- 4 4 Analytical techniques for studying and characterizing polymorphs. Oxford Academic.

- Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Dryer.

- Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Benchchem.

- High-Pressure-Induced Polymorphic Transformation of Maleic Hydrazide.

- CRYSTAL CHARACTERIZ

- Problems with Recrystallis

- Solid state analysis - Analytical techniques. Holodiag.

- Solvent Selection in Pharmaceutical Crystalliz

- Guide for crystalliz

- Advice for Crystalliz

- How to purify hydrazone?.

- 2-(3-Methoxyphenyl)acetohydrazide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review [mdpi.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmtech.com [pharmtech.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. approcess.com [approcess.com]

- 11. Chemistry Crystallization | SATHEE JEE [satheejee.iitk.ac.in]

- 12. Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity [mdpi.com]

- 13. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]

- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 15. m.youtube.com [m.youtube.com]

- 16. unifr.ch [unifr.ch]

- 17. syrris.com [syrris.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. acadpubl.eu [acadpubl.eu]

- 20. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]

- 21. academic.oup.com [academic.oup.com]

Technical Support Center: Solubilization Strategies for 2-(3-Methoxyphenyl)propanehydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the aqueous solubility of hydrazide-bearing building blocks during early drug discovery and assay development.

2-(3-Methoxyphenyl)propanehydrazide presents a unique physicochemical challenge: it possesses a highly lipophilic aromatic system coupled with a hydrazide moiety that remains un-ionized at physiological pH. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative strategies to overcome these barriers without compromising your downstream biological or chemical applications.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 2-(3-Methoxyphenyl)propanehydrazide immediately precipitate when diluted into pH 7.4 biological buffers? A: The precipitation is governed by the compound's ionization state. The pKa of a typical aliphatic or aromatic hydrazide ranges from 4.0 to 5.0[1]. At a physiological pH of 7.4, the hydrazide group is completely un-ionized. Without a charged moiety to interact with water dipoles, the hydrophobic 3-methoxyphenyl group drives rapid intermolecular aggregation to minimize contact with the aqueous environment. While lowering the pH to < 3.0 would protonate the hydrazide and enhance solubility, this is generally incompatible with cell-based or enzymatic assays.

Q2: Direct dilution from DMSO causes precipitation. How can I utilize co-solvents without causing assay interference? A: Direct dilution from a 100% DMSO stock into an aqueous buffer causes "solvent shock." The rapid diffusion of DMSO into water leaves the hydrophobic solute stranded, leading to immediate nucleation. To prevent this, we use a transition solvent like PEG-400. PEG-400 acts as a hydrogen-bond acceptor and provides a localized microenvironment that shields the lipophilic methoxyphenyl ring[2]. However, you must respect the maximum tolerated concentrations for your specific assay type to prevent artifactual data (e.g., enzyme denaturation or cell membrane fluidization).

Q3: If co-solvents fail or cause cellular toxicity, what is the next best formulation strategy? A: Host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the premier alternative. The hydrophobic cavity of β-cyclodextrin is perfectly sized to encapsulate the 3-methoxyphenyl ring, while its highly hydroxylated exterior maintains excellent aqueous solubility[3]. This completely masks the hydrophobic portion of the molecule from the bulk water, thermodynamically stabilizing the monomeric state without the need for organic solvents.

Q4: Is there a chemical strategy to temporarily solubilize the compound during synthesis or purification? A: Yes. For late-stage synthetic applications, you can employ a reversible hydrazone tagging strategy. By reacting the hydrazide with a hydrophilic aldehyde (such as a PEGylated or dialkoxybenzaldehyde linker), you form a water-soluble hydrazone[4]. This tag dramatically enhances solubility for HPLC purification and can be cleanly cleaved later under mildly acidic conditions to regenerate the free hydrazide.

Part 2: Data Presentation & Physicochemical Parameters

Understanding the physical limits of your reagents is critical for assay design. Below are the governing parameters and tolerability limits for solubilizing 2-(3-Methoxyphenyl)propanehydrazide.

Table 1: Physicochemical Profile & Solubility Drivers

| Property | Value/Estimate | Mechanistic Impact on Solubility |

| Hydrazide pKa | ~4.0 - 5.0 | Neutral at pH 7.4; cannot rely on ionization for aqueous solubility. |

| LogP | ~1.5 - 2.5 | Lipophilic methoxyphenyl group drives hydrophobic aggregation in water. |

| H-Bond Donors | 2 (-NH-NH₂) | Prone to intermolecular self-association and crystal lattice formation. |

Table 2: Maximum Recommended Co-Solvent Limits for Assays

| Solubilizing Agent | Max Conc (Cellular) | Max Conc (Biochemical) | Mechanistic Role |

| DMSO | < 0.5% v/v | < 5.0% v/v | Primary solubilizer; disrupts the solid-state crystal lattice. |

| PEG-400 | < 2.0% v/v | < 10.0% v/v | Transition solvent; prevents solvent shock via H-bond acceptance. |

| HP-β-CD | < 5.0% w/v | < 15.0% w/v | Host-guest encapsulation of the aromatic ring. |

Part 3: Solubilization Workflow

Workflow for resolving hydrazide aqueous solubility issues.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply mix reagents and assume solubility. The following protocols include built-in validation steps to confirm that the compound is truly dissolved and not merely suspended as sub-visible aggregates.

Protocol A: Co-Solvent Step-Down Dilution (DMSO/PEG-400 Cascade)

Use this protocol for biochemical assays that can tolerate up to 5% organic solvent.

-

Primary Stock Preparation: Dissolve 2-(3-Methoxyphenyl)propanehydrazide in 100% anhydrous DMSO to a concentration of 50 mM. Causality: DMSO is required to break the initial crystal lattice energy.

-

Intermediate Transition: Dilute the 50 mM stock to 5 mM using 100% PEG-400. Mix thoroughly by vortexing. Causality: PEG-400 coats the hydrophobic molecules, preventing immediate aggregation when introduced to water.

-

Aqueous Integration: Add the intermediate stock dropwise to your final aqueous assay buffer (pH 7.4) under continuous, vigorous vortexing to reach the final desired concentration (e.g., 100 µM).

-

Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Measure the UV absorbance of the supernatant at the compound's λmax . If the absorbance matches the theoretical yield of the concentration, true thermodynamic solubility has been achieved. If it is lower, sub-visible aggregates have pelleted out.

Protocol B: HP-β-CD Inclusion Complex Preparation

Use this protocol for sensitive cell-based assays where organic solvents cause toxicity.

-

Host Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target biological buffer (e.g., PBS, pH 7.4).

-

Guest Addition: Add solid 2-(3-Methoxyphenyl)propanehydrazide to the HP-β-CD solution in excess (beyond its known aqueous solubility limit).

-

Equilibration: Stir the suspension at 37°C for 24 to 48 hours. Causality: Cyclodextrin complexation is a dynamic equilibrium process driven by enthalpy and entropy. Sufficient time and mild heat are required to displace water from the cyclodextrin cavity and encapsulate the methoxyphenyl ring.

-

Clarification: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, solid drug.

-

Self-Validation Step: Lyophilize a small aliquot of the filtrate and analyze it via Differential Scanning Calorimetry (DSC). The disappearance of the sharp melting endotherm characteristic of crystalline 2-(3-Methoxyphenyl)propanehydrazide confirms successful amorphous inclusion within the cyclodextrin cavity.

References

- Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjugation Source: PMC (N

- Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells Source: Taylor & Francis

- Cyclodextrins: An Overview of Fundamentals, Types, and Applic

- Late-Stage Solubilization of Poorly Soluble Peptides Using Hydrazide Chemistry Source: ACS Public

Sources

Reducing side reactions in 2-(3-Methoxyphenyl)propanehydrazide synthesis

Welcome to the Technical Support Center for the synthesis of 2-(3-Methoxyphenyl)propanehydrazide . As a Senior Application Scientist, I have designed this portal to address the complex kinetic and thermodynamic challenges associated with hydrazinolysis and direct coupling workflows.

Synthesizing hydrazides from alpha-branched carboxylic acids—such as 2-(3-methoxyphenyl)propanoic acid—presents unique challenges. The steric hindrance at the alpha-carbon reduces electrophilicity, while the bifunctional nature of hydrazine frequently leads to symmetrical diacylhydrazine (dimer) byproducts. This guide provides field-proven, self-validating protocols to suppress these side reactions and maximize your isolated yield.

Synthesis Workflow & Side Reaction Pathways